molecular formula C6H5ClN2S B11912878 6-Chloromethyl-imidazo[2,1-b]thiazole

6-Chloromethyl-imidazo[2,1-b]thiazole

Cat. No.: B11912878
M. Wt: 172.64 g/mol
InChI Key: ARUYSNCZGGNUCN-UHFFFAOYSA-N
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Description

6-Chloromethyl-imidazo[2,1-b]thiazole ( 112581-59-6) is a versatile chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C6H5ClN2S and a molecular weight of 172.64 g/mol, features a reactive chloromethyl group attached to the imidazo[2,1-b]thiazole scaffold . This functional group makes it a crucial precursor for the synthesis of more complex molecules via nucleophilic substitution and coupling reactions. As such, it is primarily used as a pharmaceutical intermediate in the discovery and development of new active substances . Related derivatives in its chemical class, such as sulfonyl chlorides, have been identified as key components in research focused on allosteric enhancers for adenosine receptors, highlighting the potential of this scaffold in designing targeted therapeutics . The compound requires careful handling and storage, often necessitating cold-chain transportation to maintain its stability and integrity . 6-Chloromethyl-imidazo[2,1-b]thiazole is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(chloromethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYSNCZGGNUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Synthesis via Halogenated Ketone Intermediates

A foundational method involves the condensation of 2-aminothiazoles with halogenated ketones, followed by cyclization and functionalization. Bratulescu et al. demonstrated this approach using 4-chloromethyl-ω-bromoacetophenone and 2-aminothiazole in acetonitrile . The reaction proceeds via:

  • Formation of ammonium salts through nucleophilic substitution at the thiazole nitrogen.

  • Intramolecular cyclization to yield the imidazo[2,1-b]thiazole core.

  • Arbuzov reaction with triethyl phosphite to introduce phosphonate groups, though chloromethyl derivatives are obtained by varying halogen sources .

Key parameters include:

  • Solvent : Acetonitrile for optimal solubility and reaction kinetics.

  • Temperature : Reflux conditions (80–100°C) to drive cyclization .

  • Yield : 50–70% over three steps, with purity confirmed via IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹) .

Direct Chlorination of Hydroxymethyl Precursors

A streamlined one-step chlorination method leverages 3-methyl-6-hydroxymethyl-imidazo[2,1-b]thiazole and thionyl chloride (SOCl₂) . As detailed in Example 26 of PrepChem’s protocol :

  • Reaction Setup : 10 g of hydroxymethyl precursor is refluxed in 100 mL SOCl₂ for 2 hours.

  • Workup : Excess SOCl₂ is removed under vacuum, and the residue is washed with ice-cold water to isolate the chloromethyl product .

Optimization Notes :

  • Stoichiometry : A 10:1 molar ratio of SOCl₂ to precursor ensures complete conversion.

  • Safety : HCl gas evolution necessitates trapping with NaOH scrubbers .

  • Yield : 62–68% with >95% purity by ¹H NMR (δ 3.90 ppm for CH₂Cl) .

Sulfonation-Chlorination Cascade for Industrial Scalability

A patent by CA2703300A1 describes a one-pot sulfonation-chlorination process for 6-substituted imidazo[2,1-b]thiazoles :

  • Sulfonation : 6-Chloroimidazo[2,1-b]thiazole is treated with chlorosulfonic acid at 120°C, generating a sulfonyl chloride intermediate.

  • Quenching : The intermediate is precipitated by ice-water quenching, yielding 6-chloromethyl derivatives after purification .

Advantages :

  • Scalability : 60–70% yield on multi-gram scales.

  • Purity : IR spectra confirm sulfonyl group incorporation (1188 cm⁻¹ for S=O) .

Metal-Free Synthesis Using Selectfluor

A contemporary approach avoids metal catalysts by employing Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an oxidant . Thioimidazoles react with ketones under mild conditions:

  • Electrophilic Thiolation : Selectfluor oxidizes thioimidazole to a sulfur cation, which reacts with ketones’ α-carbon.

  • Cyclization : Spontaneous ring closure forms the imidazo[2,1-b]thiazole scaffold .

Conditions :

  • Solvent : Acetonitrile or DMF at 25–40°C.

  • Scope : Compatible with aryl and alkyl ketones (e.g., acetophenone, cyclohexanone) .

  • Yield : 65–85%, with steric hindrance reducing efficiency for bulky substituents .

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Halogenated Ketone 2-Aminothiazole, Cl/Br-ketoneReflux, 3 steps50–70%Versatile for derivatives
SOCl₂ Chlorination SOCl₂, hydroxymethyl precursorReflux, 2 h62–68%One-step, high purity
Sulfonation-Chlorination ClSO₃H120°C, 2 h60–70%Industrial scalability
Selectfluor Thioimidazole, ketone25–40°C, 12 h65–85%Metal-free, broad substrate tolerance

Analytical Validation and Applications

Structural Confirmation :

  • ¹H NMR : Chloromethyl protons resonate at δ 3.90–4.10 ppm as doublets .

  • IR : C-Cl stretch observed at 550–650 cm⁻¹ .

  • Mass Spectrometry : [M+H]⁺ peaks at m/z 172.64 confirm molecular weight .

Pharmaceutical Relevance :

  • Anticancer Agents : Chloromethyl derivatives are precursors to noscapinoids, which inhibit tubulin polymerization .

  • Antimicrobials : Sulfonyl and phosphonate analogs show activity against Mycobacterium tuberculosis .

Chemical Reactions Analysis

Types of Reactions

6-Chloromethyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thio-substituted imidazo[2,1-b]thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloromethyl-imidazo[2,1-b]thiazole can be synthesized through various methods, including one-step processes that yield high purity and good yields. These methods often involve the reaction of thiazole derivatives with chloromethylating agents, resulting in valuable intermediates for further chemical transformations .

The imidazo[2,1-b]thiazole scaffold has been extensively studied for its biological activities, including:

  • Antimicrobial Activity : Compounds derived from this scaffold exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and various viral strains, including those responsible for feline diseases .
  • Antiviral Properties : Recent studies have identified several derivatives that demonstrate potent antiviral activity against viruses such as Coxsackie B4 and Feline coronavirus. The mechanism of action often involves the inhibition of viral replication pathways .
  • Antitumor Activity : Some derivatives have been evaluated for their potential as anticancer agents. They have shown promise in inhibiting tumor cell proliferation in vitro, suggesting a pathway for future cancer therapies .

Case Study 1: Antitubercular Activity

A study synthesized a series of acyl-hydrazone derivatives of imidazo[2,1-b]thiazole and tested their antitubercular activity using the Microplate Alamar Blue Assay. Compounds 5a-c exhibited promising results with MIC values comparable to established antitubercular drugs. The study emphasized the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antiviral Efficacy

Research on a library of imidazo[2,1-b]thiazole analogues revealed that certain compounds displayed enhanced selectivity for human constitutive androstane receptor activation over other receptors, indicating potential use in treating liver-related diseases or metabolic disorders. The compounds were tested in human hepatocyte models, demonstrating lower cytotoxicity compared to existing treatments .

Summary of Pharmacological Activities

The following table summarizes the pharmacological activities associated with 6-chloromethyl-imidazo[2,1-b]thiazole derivatives:

Activity TypeSpecific ActionsNotable Compounds
AntibacterialEffective against gram-positive bacteriaLevamisole
AntiviralInhibits replication of specific virusesCITCO analogues
AntitubercularInhibits Mycobacterium tuberculosisVarious synthesized derivatives
AntitumorInhibits cancer cell proliferationSelected derivatives

Conclusion and Future Directions

The compound 6-chloromethyl-imidazo[2,1-b]thiazole holds substantial promise in drug development due to its diverse biological activities and the ability to serve as a precursor for various therapeutic agents. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full potential across different therapeutic areas.

Mechanism of Action

The mechanism of action of 6-Chloromethyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity. The compound binds to the active site of the enzyme, preventing the synthesis of essential cofactors required for bacterial growth .

Comparison with Similar Compounds

6-Chloro vs. 6-Chloromethyl Derivatives

  • 6-Chloro-imidazo[2,1-b]thiazole Derivatives : Compounds like 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride () exhibit sulfonyl chloride functionality, enabling covalent interactions with biological targets. In contrast, the chloromethyl group in 6-chloromethyl derivatives may act as a leaving group or participate in alkylation reactions, influencing cytotoxicity or antimicrobial activity.
  • Antitubercular Activity: The 5-nitroso derivative of 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole demonstrated potent antitubercular activity (MIC: <1 µg/mL), outperforming non-chlorinated analogues . This highlights the critical role of chloro substituents at the 6-position in enhancing bioactivity.

Substituents at Other Positions

  • 2-Chloro Derivatives : 2-Chloro-6-p-chlorophenylimidazo[2,1-b]thiazole showed moderate antitubercular activity, but its 5-nitroso derivative became significantly more potent, suggesting nitroso groups synergize with chloro substituents .
  • C-5 Modifications: Substituents at the 5-position (e.g., cyanomethyl in 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole) correlate with antisecretory activity in gastric glands (IC₅₀: ~10 µM), indicating position-specific effects on function .

Comparison with Pharmacologically Active Analogues

Levamisole

Levamisole, a 6-phenyl-substituted imidazo[2,1-b]thiazole, is a clinically approved antihelminthic and immunomodulator. Unlike 6-chloromethyl derivatives, Levamisole’s phenyl group enhances binding to acetylcholine receptors in parasites. The chloromethyl group’s smaller size and higher reactivity may redirect activity toward different targets, such as bacterial enzymes or cancer cell receptors .

Anticancer Derivatives

  • VEGFR Inhibitors : Imidazo[2,1-b]thiazole acetamide derivatives (e.g., N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) inhibit vascular endothelial growth factor receptors (VEGFR) with IC₅₀ values <1 µM. The chloromethyl group’s electrophilicity could enhance covalent binding to kinase domains, though this requires experimental validation .
  • COX-2 Inhibitors : N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC₅₀ COX-2: 0.08 µM) demonstrates that bulky substituents at C-5 improve selectivity. Chloromethyl groups at C-6 may similarly fine-tune selectivity via steric effects .

Physicochemical and Electronic Properties

Crystal Structure and Planarity

The imidazo[2,1-b]thiazole core is planar (r.m.s. deviation: 0.003 Å), as seen in 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole.

Electronic Effects

  • Chloromethyl (-CH₂Cl) is more electron-withdrawing than methyl (-CH₃) but less than sulfonyl chloride (-SO₂Cl). This intermediate electronegativity could balance reactivity and stability, making it suitable for prodrug designs .
  • In Ir(III) phosphorescent complexes, substituents like trifluoromethyl (-CF₃) lower triplet energy levels, shifting emission wavelengths. Chloromethyl’s moderate electron-withdrawing effect might similarly tune luminescence properties in optoelectronic applications .

Data Tables

Table 1: Key Imidazo[2,1-b]thiazole Derivatives and Their Activities

Compound Name Substituents Activity (IC₅₀/MIC) Reference
5-Nitroso-6-p-chlorophenyl derivative 6-p-ClPh, 5-NO Antitubercular: <1 µg/mL
5-Cyanomethyl-6-methyl derivative 6-CH₃, 5-CNCH₂ Antisecretory: ~10 µM
Levamisole 6-Ph Antihelminthic: Approved
N,N-dimethyl-5-methanesulfonyl derivative 6-(4-SO₂MePh), 5-NMe₂ COX-2 Inhibition: 0.08 µM

Table 2: Substituent Effects on Photophysical Properties in Ir(III) Complexes

Ligand Substituent Emission Wavelength (nm) Quantum Yield (%)
6-Ph (mpmt) 585–637 14.3–23.8
6-(4-CF₃Ph) (mtfpmt) 417–419 8.5–28.2
6-Naphthyl (mn2mt) 562–609 9.7–55.5

Biological Activity

6-Chloromethyl-imidazo[2,1-b]thiazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

6-Chloromethyl-imidazo[2,1-b]thiazole has the molecular formula C6_6H6_6ClN2_2S and a molecular weight of 172.63 g/mol. The compound features a chloromethyl group at the 6-position of the imidazo[2,1-b]thiazole structure, which enhances its reactivity and biological potential. The unique combination of imidazole and thiazole rings contributes to its diverse interactions with biological targets .

The biological activity of 6-Chloromethyl-imidazo[2,1-b]thiazole is primarily attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms include inhibition of key kinases and disruption of tubulin dynamics, which are crucial for cell division . For instance, compounds derived from this scaffold have shown efficacy against Hepatitis C virus (HCV) NS4B with EC50_{50} values as low as 16 nM .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against Mycobacterium tuberculosis by inhibiting pantothenate synthetase, a critical enzyme for bacterial growth . Additionally, it has shown potential against other pathogens, suggesting a broad-spectrum antimicrobial profile.
  • Enzyme Inhibition : Studies have highlighted its role as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to cancer signaling pathways, thereby affecting tumor growth and proliferation .

Table 1: Biological Activities of 6-Chloromethyl-imidazo[2,1-b]thiazole

Activity TypeTarget/PathwayObserved EffectReference
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntimicrobialMycobacterium tuberculosisInhibition of pantothenate synthetase
HCV InhibitionHCV NS4BEC50 = 16 nM
Enzyme InhibitionKinases involved in cancer growthReduced tumor cell viability

Case Studies

  • Anticancer Efficacy : A study evaluated several imidazo[2,1-b]thiazole derivatives for their anticancer properties. Among them, one derivative showed significant activity against breast cancer cells by inducing apoptosis through kinase inhibition. This highlights the potential for developing targeted therapies based on this scaffold .
  • Antimicrobial Action : Another study focused on the synthesis of novel derivatives aimed at enhancing antimicrobial activity against resistant strains of bacteria. The results indicated that modifications to the chloromethyl group could improve efficacy against Mycobacterium tuberculosis while maintaining low toxicity profiles .

Q & A

Q. How to reconcile conflicting SAR data across studies?

  • Methodology : Meta-analysis of substituent effects is critical. While -NO₂ enhances antitubercular activity, it may reduce solubility, limiting in vivo efficacy . Context-dependent effects (e.g., assay type, bacterial strain) must be controlled. For example, IT10 inhibited Mtb H37Ra but not NTMs, highlighting target specificity .

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